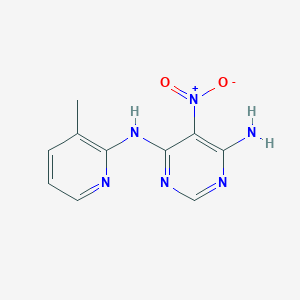

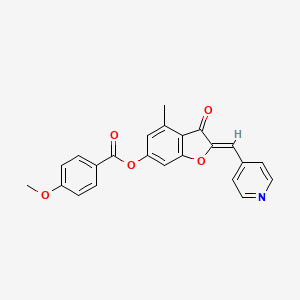

N-(3-methylpyridin-2-yl)-5-nitropyrimidine-4,6-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-Methylpyridin-2-yl)ethane-1,2-diamine” is a heterocyclic compound . It’s a type of organic compound that contains a ring structure containing at least one atom that is not carbon (such as sulfur, oxygen or nitrogen), making it a versatile compound in medicinal chemistry .

Synthesis Analysis

While the exact synthesis process for “N-(3-methylpyridin-2-yl)-5-nitropyrimidine-4,6-diamine” is not available, similar compounds such as “N-(Pyridin-2-yl)amides” and “3-bromoimidazo[1,2-a]pyridines” have been synthesized from a-bromoketones and 2-aminopyridine under different reaction conditions .Scientific Research Applications

Chemical Synthesis and Transformations

The compound is involved in various chemical synthesis and transformation processes. For instance, it has been studied in the context of pyrimidine N-oxides, where the oxidation of related compounds by hydrogen peroxide in trifluoroacetic acid yields products like 4,6-diamino-5-nitropyrimidin-2-ol and 5-nitropyrimidine-4,6-diamine derivatives (Cowden & Jacobson, 1980). These reactions are fundamental in creating building blocks for more complex chemical syntheses.

Ring Transformation and Reactivity

Another study explores the ring transformation of 3-Methyl-5-nitropyrimidin-4(3H)-one, demonstrating its reactivity with carbonyl compounds to produce diverse ring-transformed products, serving as synthetic equivalents of activated diformylamine and offering pathways to functionalized 4-aminopyridines and other heterocycles (Nishiwaki et al., 2003).

Synthetic Utility in Heterocyclic Chemistry

The compound's derivatives have shown significant synthetic utility, especially in the construction of nitroenamines and other nitrogen-containing heterocycles. For instance, the aminolysis of related nitropyrimidinones has been used to furnish diimines of nitromalonaldehyde, which are valuable intermediates in synthesizing azaheterocycles (Nishiwaki, Tohda & Ariga, 1996).

Antiproliferative Activity

A notable application in the biomedical field is the synthesis and evaluation of derivatives for antiproliferative activity against various cancer cell lines, indicating potential therapeutic applications. For example, derivatives like 2,6-diamino-9-benzyl-9-deazapurine have shown significant activity, highlighting the compound's relevance in medicinal chemistry (Otmar et al., 2004).

properties

IUPAC Name |

4-N-(3-methylpyridin-2-yl)-5-nitropyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N6O2/c1-6-3-2-4-12-9(6)15-10-7(16(17)18)8(11)13-5-14-10/h2-5H,1H3,(H3,11,12,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXBJEHDWQLJIBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC2=NC=NC(=C2[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701328187 |

Source

|

| Record name | 4-N-(3-methylpyridin-2-yl)-5-nitropyrimidine-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701328187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24816041 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-N-(3-methylpyridin-2-yl)-5-nitropyrimidine-4,6-diamine | |

CAS RN |

497063-62-4 |

Source

|

| Record name | 4-N-(3-methylpyridin-2-yl)-5-nitropyrimidine-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701328187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2-amino-2-oxoethoxy)-2-(4-methoxyphenyl)quinolin-6-yl]-3-fluorobenzamide](/img/structure/B2813193.png)

![N-benzyl-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2813197.png)

![3-bromo-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2813198.png)

![3,6-dichloro-N-{2-[(pyrazin-2-yl)amino]ethyl}pyridine-2-carboxamide](/img/structure/B2813200.png)

![(2-Benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol hydrochloride](/img/structure/B2813203.png)

![1,8,8-Trimethyl-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B2813204.png)

![[2-(difluoromethyl)-1H-benzimidazol-1-yl]acetonitrile](/img/structure/B2813205.png)